molecular formula C13H12O6 B2622390 Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate CAS No. 30990-14-8

Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate

Cat. No.: B2622390
CAS No.: 30990-14-8
M. Wt: 264.233
InChI Key: YBJWZTFYWFFRFR-UHFFFAOYSA-N
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Description

Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate typically involves the esterification of furan derivatives. One common method is the copper-catalyzed reaction of furan with furfural or 2-acetylfuran, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The compound’s furan rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate is unique due to its dual furan rings and ester groups, providing a versatile scaffold for various chemical modifications and applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

methyl 5-[(5-methoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-16-12(14)10-5-3-8(18-10)7-9-4-6-11(19-9)13(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJWZTFYWFFRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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